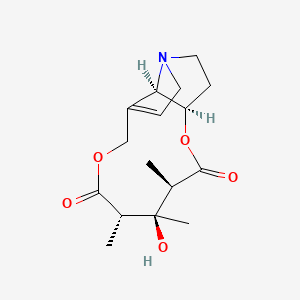
富瓦烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fulvine is a class of organic compounds known for their unique electronic properties and reactivity. These compounds are characterized by a cross-conjugated cyclic structure, which includes an exocyclic double bond. Fulvine was first discovered by Thiele in 1900, with the preparation of pentafulvenes by condensation of aldehydes and ketones with cyclopentadiene . Fulvines are named based on the number of ring atoms, such as pentafulvene and heptafulvene .
科学研究应用
Fulvines have a wide range of applications in scientific research, including:
Organic Synthesis: Fulvines are used as intermediates in the synthesis of natural products and complex organic molecules.
Materials Chemistry: Fulvines are employed in the development of materials such as dynamers, hydrogels, and charge transfer complexes.
Dynamic Combinatorial Chemistry: Fulvines are used in dynamic combinatorial chemistry to create libraries of compounds for drug discovery and other applications.
Coordination Chemistry: Fulvines serve as ligands in coordination chemistry, forming complexes with various metal centers.
作用机制
Target of Action
Fulvine, a pyrrolizidine alkaloid, primarily targets the liver and the pulmonary system . It is known to cause veno-occlusive disease of the liver and pulmonary hypertension .
Mode of Action
Fulvine interacts with its targets through a series of biochemical reactions. It reacts with both nucleophiles and electrophiles, and is prone to acid- and cation-catalyzed polymerizations . It also participates in cycloaddition reactions . These interactions lead to changes in the targeted organs, particularly the liver and the pulmonary system .
Biochemical Pathways
It is known that fulvine’s interaction with its targets leads to a series of reactions that result in vasoconstriction and medial hypertrophy of pulmonary arteries . This can lead to pulmonary hypertension .
Pharmacokinetics
It is known that fulvine can be administered via intraperitoneal injection or orally . The bioavailability and pharmacokinetic properties of Fulvine would be influenced by these routes of administration.
Result of Action
The action of Fulvine results in significant molecular and cellular effects. In the liver, it can cause acute haemorrhagic centrilobular necrosis . In the pulmonary system, it leads to hypertensive changes in the pulmonary arterioles, some of which may contain thrombi . It also causes right ventricular hypertrophy and medial thickening of the pulmonary trunk and muscular pulmonary arteries .
Action Environment
The action, efficacy, and stability of Fulvine can be influenced by various environmental factors. For instance, the ingestion of Fulvine as a decoction of the plant Crotalaria fulva in bush tea is a common cause of veno-occlusive disease of the liver in the West Indies . This suggests that the method of preparation and consumption can impact the action of Fulvine.
生化分析
Biochemical Properties
Fulvine plays a significant role in biochemical reactions due to its ability to form dipolar structures at relatively low temperatures. This property allows fulvine to participate in cycloaddition reactions, often with high selectivity . Fulvine interacts with enzymes, proteins, and other biomolecules, forming complex polycyclic carbon scaffolds. These interactions are crucial for the synthesis of natural products and materials chemistry applications .
Cellular Effects
Fulvine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Fulvine’s ability to participate in cycloaddition reactions allows it to modify cellular components, leading to changes in cell function . These effects are essential for understanding fulvine’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, fulvine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . Fulvine’s unique reactivity, resulting from its exocyclic double bond, allows it to participate in various chemical reactions, influencing the activity of biomolecules and altering cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fulvine change over time. Studies have shown that fulvine is relatively stable, but it can degrade under certain conditions .
Dosage Effects in Animal Models
The effects of fulvine vary with different dosages in animal models. At lower doses, fulvine has been shown to have beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects may occur, emphasizing the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
Fulvine is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . These interactions are crucial for understanding fulvine’s role in cellular metabolism and its potential impact on overall cellular health .
Transport and Distribution
Within cells and tissues, fulvine is transported and distributed through interactions with transporters and binding proteins . These interactions affect fulvine’s localization and accumulation, influencing its activity and function within different cellular compartments .
Subcellular Localization
Fulvine’s subcellular localization is directed by targeting signals and post-translational modifications . These mechanisms ensure that fulvine reaches specific compartments or organelles, where it can exert its effects on cellular processes and functions .
准备方法
Fulvines are typically synthesized through the condensation of cyclopentadiene with aldehydes or ketones. The general reaction is as follows: [ \text{C}_5\text{H}_6 + \text{R}_2\text{C=O} \rightarrow \text{C}_4\text{H}_4\text{C=CR}_2 + \text{H}_2\text{O} ] This reaction was discovered by Thiele and has been refined over the years to include buffer systems for modern synthesis . Industrial production methods often involve catalytic processes to enhance yield and selectivity .
化学反应分析
Fulvines undergo a variety of chemical reactions, including:
Cycloaddition Reactions: Fulvines participate in cycloaddition reactions, forming complex polycyclic carbon scaffolds.
Nucleophilic and Electrophilic Additions: Due to the destabilized exocyclic double bond, fulvines readily add nucleophiles and electrophiles.
Oxidation and Reduction: Fulvines can undergo oxidation and reduction reactions, although these are less common compared to cycloaddition and addition reactions.
Common reagents used in these reactions include various nucleophiles, electrophiles, and catalysts to facilitate the reactions. Major products formed from these reactions include polycyclic compounds and complex ligands for coordination chemistry .
相似化合物的比较
Fulvines are compared with other similar compounds such as:
Pentafulvene: Known for its aromatic properties and stability.
Heptafulvene: Exhibits unique reactivity due to its larger ring size and electronic properties.
Triafulvene: Less common but studied for its anti-aromatic transition states.
Fulvines are unique due to their ability to participate in a wide range of reactions and form complex structures, making them valuable in various fields of research .
属性
CAS 编号 |
6029-87-4 |
|---|---|
分子式 |
C16H23NO5 |
分子量 |
309.36 g/mol |
IUPAC 名称 |
(1R,4R,5R,6S,16R)-5-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C16H23NO5/c1-9-14(18)21-8-11-4-6-17-7-5-12(13(11)17)22-15(19)10(2)16(9,3)20/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10+,12-,13-,16-/m1/s1 |
InChI 键 |
PSUFRPOAICRSTC-RCJVZNENSA-N |
SMILES |
CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C |
手性 SMILES |
C[C@@H]1C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@@H]([C@]1(C)O)C |
规范 SMILES |
CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C |
Pictograms |
Acute Toxic; Health Hazard |
同义词 |
fulvine fulvine, (12xi,13xi)-isomer fulvine, (14alpha)-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


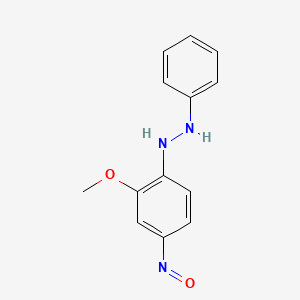
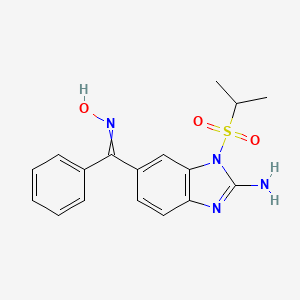
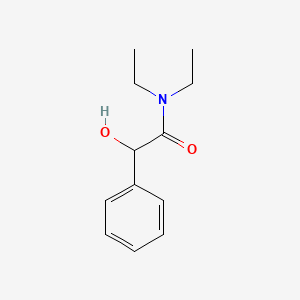
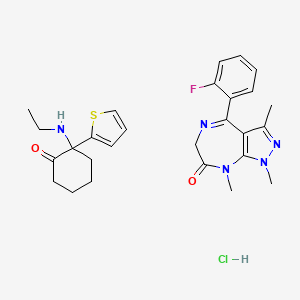
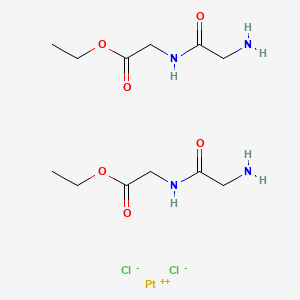
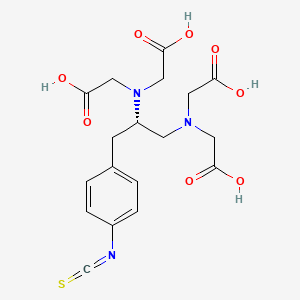
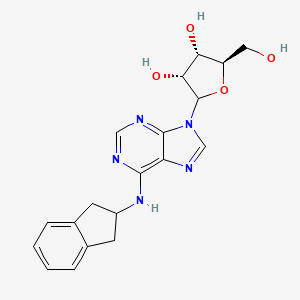
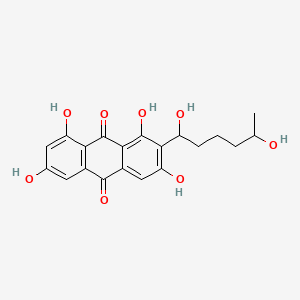
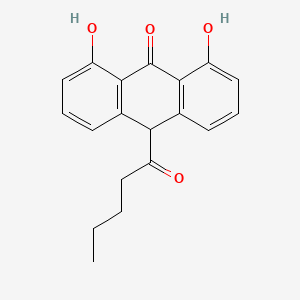
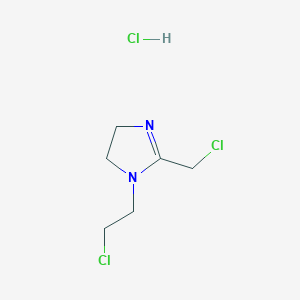
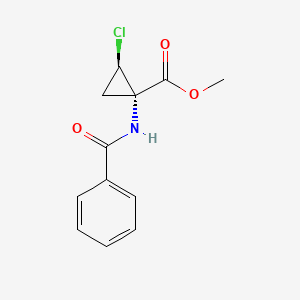
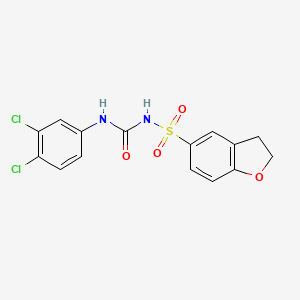
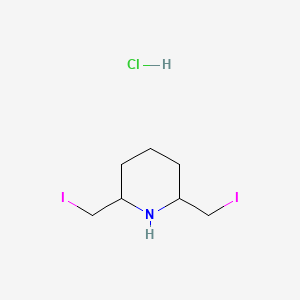
![10-(4-Chlorophenyl)-3-methylbenzo[g]pteridine-2,4(3h,10h)-dione](/img/structure/B1209646.png)
